molecular formula C24H20N2O3 B2554106 3-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034497-85-1

3-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2554106
CAS RN: 2034497-85-1
M. Wt: 384.435
InChI Key: ZMKLESQPXYHZRY-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide, also known as BF-168, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Bioactive Heterocyclic Compounds

Heterocycles like furan and pyridine play a pivotal role in drug design, serving as structural units in bioactive molecules. A comprehensive review highlights the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. This includes compounds where the heteroaromatic ring is not fused but connected through a bond, affecting activities by bioisosteric replacement of aryl with heteroaryl substituents. Such modifications are explored for antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, with structural changes aimed at optimizing selectivity and activity (Ostrowski, 2022).

Arylmethylidene Derivatives and Nucleophilic Reactions

Arylmethylidene derivatives of 3H-furan-2-ones and their reactions with various nucleophiles demonstrate the versatility of furan derivatives in synthesizing a wide array of compounds, such as amides, pyrrolones, and furopyridines. The reaction outcomes depend significantly on the reagents' structure, nucleophile strength, and conditions, showcasing the synthetic utility of furan derivatives in creating bioactive molecules with potential therapeutic applications (Kamneva et al., 2018).

Chemical Inhibitors of Cytochrome P450 Isoforms

The study of cytochrome P450 (CYP) isoforms and their selective inhibition by various compounds, including those with furan and pyridine moieties, is critical for understanding drug-drug interactions and metabolic pathways. Selective inhibitors help decipher the involvement of specific CYP isoforms in drug metabolism, highlighting the medicinal chemistry applications of furan and pyridine derivatives in developing safer and more effective therapeutic agents (Khojasteh et al., 2011).

Central Nervous System (CNS) Acting Drugs

Exploring functional chemical groups that could lead to novel CNS drugs highlights the significance of heterocycles, including furan and pyridine derivatives. These compounds show a range of effects from depressants to stimulants, indicating their potential in treating CNS disorders. The presence of heteroatoms like nitrogen and oxygen in these structures suggests their utility in penetrating the CNS and offering therapeutic benefits for neurological conditions (Saganuwan, 2017).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and properties. For example, compounds with similar structures have been found to exhibit anticancer activity by inducing programmed cell death .

properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c27-24(26-14-19-11-22(15-25-13-19)21-9-10-28-17-21)20-7-4-8-23(12-20)29-16-18-5-2-1-3-6-18/h1-13,15,17H,14,16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKLESQPXYHZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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